2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Scientific Research Applications
Bacterial Catabolism and Environmental Impact
Research on bacterial catabolism of indole-3-acetic acid (IAA), a structurally related compound, highlights the metabolic pathways bacteria use to degrade plant growth hormones. This work provides insight into how bacteria can utilize similar compounds for carbon, nitrogen, and energy sources, potentially affecting IAA-dependent processes in organisms and environments. This research could imply the environmental and ecological significance of amino-pyridinyl acetic acid derivatives in microbial interactions with plant hormones (Laird, Flores, & Leveau, 2020).
Chemical Mechanisms in Polysaccharide Pyrolysis
Studies on the pyrolysis of polysaccharides reveal the chemical mechanisms involved in the breakdown of complex carbohydrates, leading to the formation of various compounds including acetic acid. This research is critical for understanding the thermal decomposition of biomass and the generation of biofuels, suggesting potential industrial applications of pyridinyl acetic acid derivatives in bioenergy and material science (Ponder & Richards, 2010).
Biochemical Applications and Health Implications
The exploration of amino acids and derivatives in health and disease treatment, such as the use of N-acetylcysteine in psychiatric disorders, underscores the therapeutic potential of amino acid derivatives. This research suggests avenues for the use of amino-pyridinyl acetic acid derivatives in medical and pharmaceutical applications, particularly in modulating biochemical pathways and treating diseases (Dean, Giorlando, & Berk, 2011).
Enzymatic Activity and Molecular Interactions
Investigations into the group II pyridoxal 5'-phosphate decarboxylases, which include studies on enzymatic mechanisms and substrate specificity, are crucial for understanding the biochemical roles of related compounds. Such research provides insights into the catalytic processes and potential biotechnological applications of amino-pyridinyl acetic acid derivatives in enzymology and metabolic engineering (Paiardini et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
Please consult a professional chemist or a reliable source for accurate and detailed information.
properties
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5-2-1-3-9(7(5)12)4-6(10)11/h1-3H,4,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWPRKEUQEDSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594149 |
Source
|
Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
CAS RN |
300582-90-5 |
Source
|
Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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